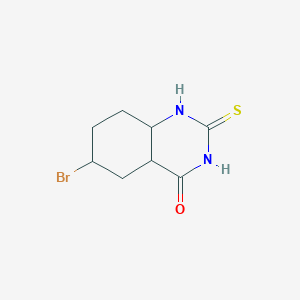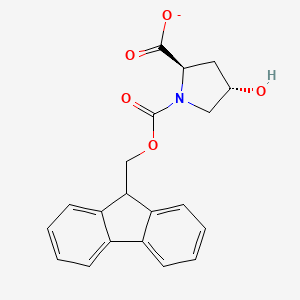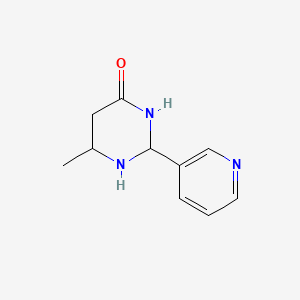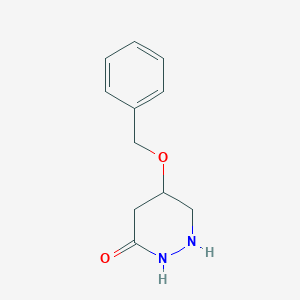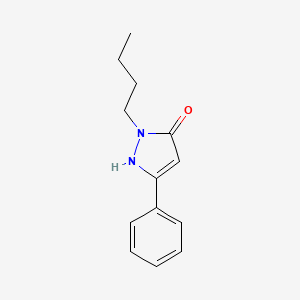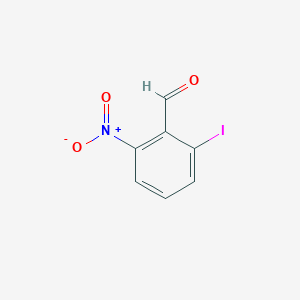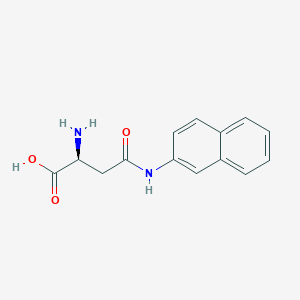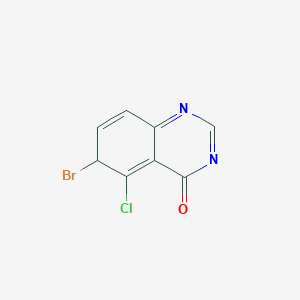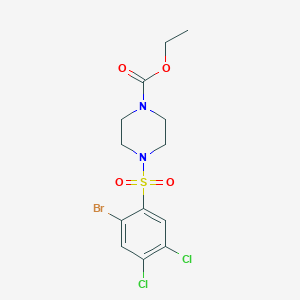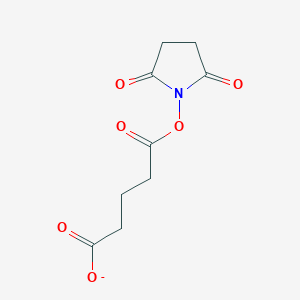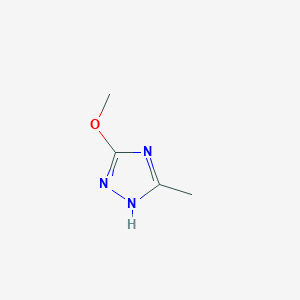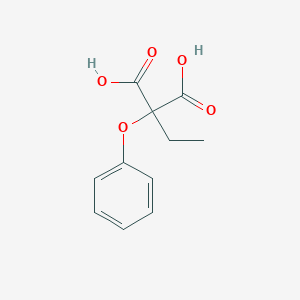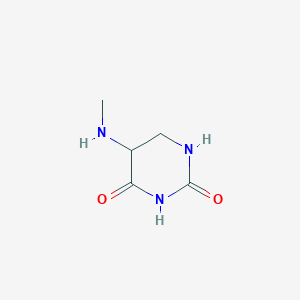
5-(Methylamino)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylamino)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazines This compound is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms The methylamino group attached to the ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-1,3-diazinane-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of a methylamine derivative with a diazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(Methylamino)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group but differ in the ring structure.
Dimethylaminoquinolines: Similar in having amino groups but with different substitution patterns on the ring.
Pyrimidines: Another class of diazines with different functional groups and biological activities
Uniqueness
5-(Methylamino)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of the methylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-(methylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-6-3-2-7-5(10)8-4(3)9/h3,6H,2H2,1H3,(H2,7,8,9,10) |
Clave InChI |
YXYXQSUAMUFDIR-UHFFFAOYSA-N |
SMILES canónico |
CNC1CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


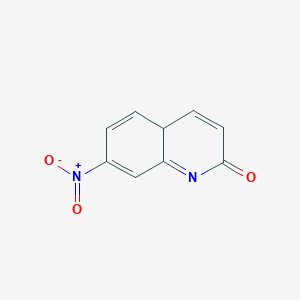
![6-bromo-1-butan-2-yl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132865.png)
